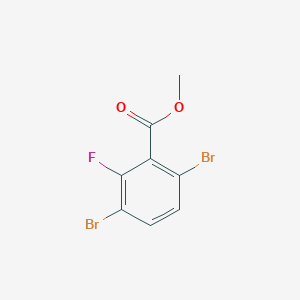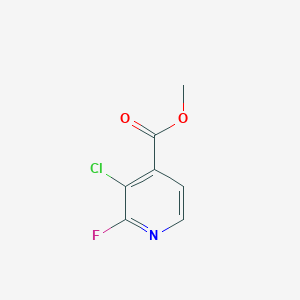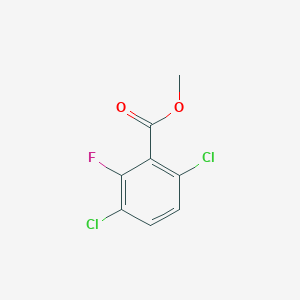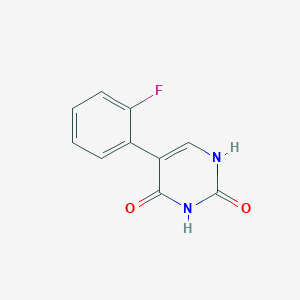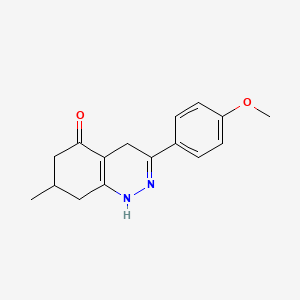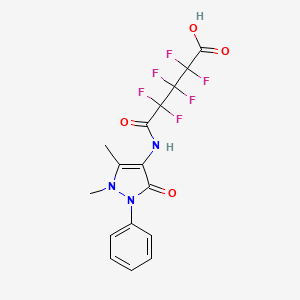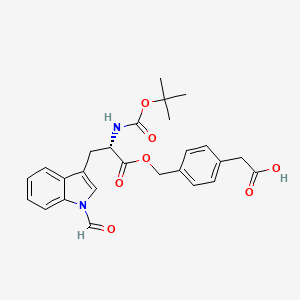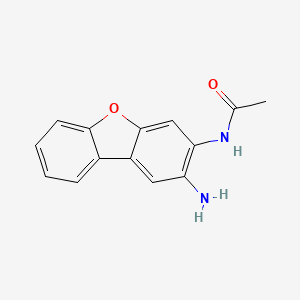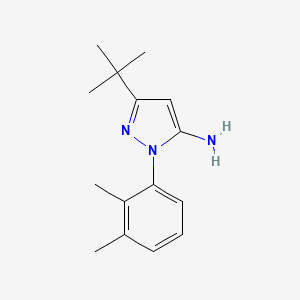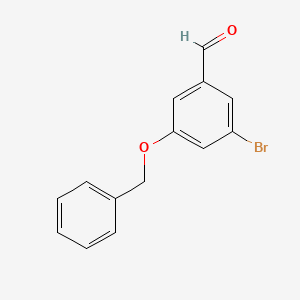
3-(Benzyloxy)-5-bromobenzaldehyde
Overview
Description
“3-(Benzyloxy)-5-bromobenzaldehyde” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-5-bromobenzaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, Schiff base ligands have been obtained from condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-5-bromobenzaldehyde” would likely include a benzene ring with a benzyloxy (C6H5-CH2-O-) group and a bromine atom attached. The exact structure would need to be confirmed through spectroscopic techniques .Scientific Research Applications
Selective Bromination and Synthesis
- A study by Dubost et al. (2011) demonstrates the use of 3-(Benzyloxy)-5-bromobenzaldehyde in the synthesis of substituted 2-bromobenzaldehydes, highlighting its role in selective ortho-bromination using palladium-catalyzed C-H activation (Dubost et al., 2011).
Unforeseen Formation in Bromination Reactions
- Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, contrary to previous literature, demonstrating the unpredictable outcomes in bromination reactions of related compounds (Otterlo et al., 2004).
Crystallographic Analysis
- Asiri et al. (2010) explored the crystal structure of a related compound, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, providing insights into the molecular orientation and weak π–π interactions between benzene rings, which are important for understanding the structural properties of such compounds (Asiri et al., 2010).
Synthesis of Non-Peptide Small Molecular Antagonist
- Research by Bi (2015) involved the synthesis of a CCR5 antagonist using 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene, a derivative of 3-(Benzyloxy)-5-bromobenzaldehyde. This illustrates its potential application in the development of novel therapeutic agents (Bi, 2015).
Drug Discovery Intermediate
- A study by Li et al. (2012) discusses the synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, showcasing the compound's relevance in the pharmaceutical industry (Li et al., 2012).
Metal Ion Binding Properties
- Güler et al. (2012) investigated the synthesis of benzyloxybenzaldehyde derivatives and their metal ion binding properties, demonstrating the compound's utility in the field of coordination chemistry (Güler et al., 2012).
Progress in Bromovinyl Aldehyde Chemistry
- Ghosh and Ray (2017) reviewed the advancement in the field of bromovinyl aldehyde chemistry, including 2-bromobenzaldehydes, over ten years, underscoring the significant role of these compounds in various applications (Ghosh & Ray, 2017).
Synthesis of Novel Chelating Ligands
- Hu et al. (2003) described the synthesis of bidentate and tridentate 6-bromoquinoline derivatives from 5-bromo-2-aminobenzaldehyde, a related compound, for potential applications in ligand chemistry (Hu et al., 2003).
Isolation from Natural Sources
- Liu et al. (2006) isolated a novel bromobenzaldehyde dimer, Urceolatol, from the red alga Polysiphonia urceolata, highlighting the natural occurrence and extraction of such compounds (Liu et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-5-aryl-3-benzyloxypyridine have been shown to interact with c-met and alk receptor tyrosine kinases . These kinases play critical roles in cell signaling and are attractive targets for therapeutic intervention in oncology .
Mode of Action
For instance, 2-amino-5-aryl-3-benzyloxy pyridine derivatives have been designed to make key interactions with c-MET kinase, revealing a novel ATP site environment . This interaction could potentially inhibit the activity of the kinase, disrupting cell signaling pathways and exerting an anti-cancer effect .
Biochemical Pathways
The inhibition of c-met and alk receptor tyrosine kinases by related compounds could potentially disrupt several cellular processes, including cell growth, survival, and differentiation .
Pharmacokinetics
This suggests that the bioavailability of these compounds may be influenced by their route of administration .
Result of Action
The inhibition of c-met and alk receptor tyrosine kinases by related compounds could potentially disrupt cell signaling pathways, leading to anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall effectiveness . .
properties
IUPAC Name |
3-bromo-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNNMNSTYFXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



